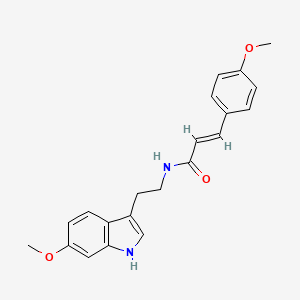![molecular formula C25H27ClN6O3 B12168221 propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)
propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre komplizierte Molekülstruktur aus, die eine Chlorphenylgruppe, eine Dimethylpyrimidinylgruppe und eine Carbamoylgruppe umfasst, was sie für Forscher interessant macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester umfasst typischerweise mehrere Schritte. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Chlorphenylcarbamoyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 3-Chlorphenylisocyanat mit einem geeigneten Amin, um das Chlorphenylcarbamoyl-Zwischenprodukt zu bilden.
Synthese des Dimethylpyrimidinylcarbamimidoyl-Zwischenprodukts: Dieses Zwischenprodukt wird durch Reaktion von 4,6-Dimethylpyrimidin-2-amin mit einem geeigneten Carbamoylchlorid synthetisiert.
Kupplungsreaktion: Die beiden Zwischenprodukte werden dann unter kontrollierten Bedingungen gekoppelt, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, Temperaturkontrolle und Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.
Synthesis of the Dimethylpyrimidinyl Carbamimidoyl Intermediate: This intermediate is synthesized by reacting 4,6-dimethylpyrimidine-2-amine with a suitable carbamoyl chloride.
Coupling Reaction: The two intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Chlorphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktion hemmen oder aktivieren. Die beteiligten Pfade könnten Signaltransduktion, Genexpressionsregulation oder Stoffwechselprozesse umfassen.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-[[N-[(3-Bromphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester
- 2-(4-[[N-[(3-Fluorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester
Einzigartigkeit
2-(4-[[N-[(3-Chlorphenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl)propansäure-2-propylester ist einzigartig aufgrund des Vorhandenseins der Chlorphenylgruppe, die spezifische chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit kann bei der Entwicklung neuer Verbindungen mit verbesserten Aktivitäten oder Selektivitäten genutzt werden.
Eigenschaften
Molekularformel |
C25H27ClN6O3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
propan-2-yl 2-[4-[[(E)-N-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate |
InChI |
InChI=1S/C25H27ClN6O3/c1-15(2)35-22(33)13-18-8-10-20(11-9-18)29-24(31-23-27-16(3)12-17(4)28-23)32-25(34)30-21-7-5-6-19(26)14-21/h5-12,14-15H,13H2,1-4H3,(H3,27,28,29,30,31,32,34) |
InChI-Schlüssel |
SDCHWCKXURNQKS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)CC(=O)OC(C)C)/NC(=O)NC3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)CC(=O)OC(C)C)NC(=O)NC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168143.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12168150.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168152.png)

![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxyphenyl)butanamide](/img/structure/B12168169.png)

![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12168177.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168185.png)
![Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate](/img/structure/B12168197.png)
![1-(Piperidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12168199.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)

